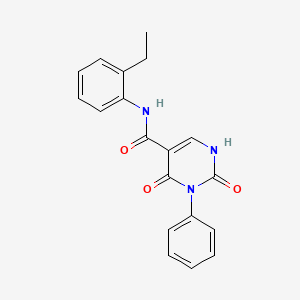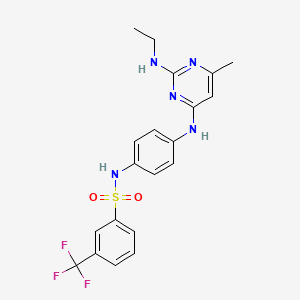![molecular formula C23H23F2N5O B11298118 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11298118.png)
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a difluorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the difluorobenzoyl group. The final step involves the formation of the pyrimidine ring and the attachment of the methylphenyl group.
-
Step 1: Preparation of Piperazine Derivative
- React piperazine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
-
Step 2: Formation of Pyrimidine Ring
- React the piperazine derivative with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine.
- Reaction conditions: Elevated temperature, solvent (e.g., ethanol).
-
Step 3: Attachment of Methylphenyl Group
- React the intermediate with 4-methylphenylamine.
- Reaction conditions: Elevated temperature, solvent (e.g., toluene).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring.
- Common reagents: Hydrogen peroxide, potassium permanganate.
-
Reduction
- Reduction reactions can occur at the difluorobenzoyl group.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- Substitution reactions can occur at the pyrimidine ring.
- Common reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a ligand for various biological targets.
- Studied for its interactions with proteins and enzymes.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The difluorobenzoyl group and the piperazine ring play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Proteins: The compound can bind to various proteins, altering their conformation and activity.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways.
Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling.
相似化合物的比较
4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- Similar structure but different functional groups.
- Different biological activity and target specificity.
-
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Similar piperazine ring but different substituents.
- Different reactivity and applications.
-
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
- Similar pyrimidine ring but different substituents.
- Different pharmacokinetic properties and therapeutic potential.
By comparing these compounds, the unique features and potential advantages of this compound can be better understood.
属性
分子式 |
C23H23F2N5O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
(2,6-difluorophenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23F2N5O/c1-15-6-8-17(9-7-15)27-23-26-16(2)14-20(28-23)29-10-12-30(13-11-29)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) |
InChI 键 |
SDBLFXYMIUIOGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11298041.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11298046.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11298047.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11298063.png)
![Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11298070.png)
![2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11298078.png)

![N-[(4-methylphenyl)methyl]-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298092.png)

![2-(2-chlorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11298101.png)
![2-allyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11298108.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11298111.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B11298130.png)
